5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 890642-11-2
VCID: VC7527319
InChI: InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16)
SMILES: CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O
Molecular Formula: C12H8ClNO5
Molecular Weight: 281.65

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid

CAS No.: 890642-11-2

Cat. No.: VC7527319

Molecular Formula: C12H8ClNO5

Molecular Weight: 281.65

* For research use only. Not for human or veterinary use.

5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid - 890642-11-2

Specification

CAS No. 890642-11-2
Molecular Formula C12H8ClNO5
Molecular Weight 281.65
IUPAC Name 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16)
Standard InChI Key PNDOIOPVHSICMP-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Stereoelectronic Characteristics

  • Nitro group (-NO₂): An electron-withdrawing group that enhances the acidity of the carboxylic acid moiety (pKa ≈ 3.1–3.5 estimated) .

  • Chlorine substituent: Introduces steric hindrance and moderates aryl ring reactivity via inductive effects.

  • Methyl group: At position 2 of the furan, this group increases hydrophobicity (logP ≈ 2.8 predicted) and may influence metabolic stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid may proceed via the following steps:

  • Furan ring construction: Knorr-type cyclization of γ-keto esters or Paal-Knorr synthesis from 1,4-diketones.

  • Aryl substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2-chloro-4-nitrophenyl group.

  • Carboxylic acid introduction: Oxidation of a methyl ester precursor or direct carboxylation using CO₂ under basic conditions .

Nitration and Chlorination Sequence

A plausible route involves nitration and chlorination of a pre-formed 5-phenylfuran intermediate:

  • Nitration: Treat 5-(4-chlorophenyl)-2-methylfuran with concentrated HNO₃/H₂SO₄ at 0–5°C to install the nitro group para to chlorine .

  • Chlorination adjustment: If regioselectivity favors meta-substitution, directed ortho-metalation (DoM) strategies may reposition substituents .

Carboxylic Acid Functionalization

  • Oxidation: A 3-methyl group on the furan can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

  • Protection-deprotection: Use tert-butyl esters to prevent side reactions during aryl substitution steps .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to hydrophobic aryl and methyl groups (estimated <1 mg/mL at 25°C).

  • Thermal stability: Decomposition likely above 200°C, with nitro group posing explosion risks under high heat .

  • Photostability: Nitroaromatics are prone to photoreduction; storage in amber glass is advisable.

Spectroscopic Data (Predicted)

  • IR spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .

  • ¹H NMR (DMSO-d₆): δ 8.2–8.4 (m, aromatic H), 7.1 (s, furan H), 2.5 (s, CH₃) .

CompoundIC₅₀ (COX-2 Inhibition)Reference
Benzimidazole-2-carboxylic acid12 µM
5-(4-Nitrophenyl)furan-2-carboxylic acid18 µM
Target compound (predicted)9–14 µM

Antibacterial Applications

Nitroaromatic compounds disrupt bacterial electron transport chains. The chloro substituent may synergize with the nitro group to enhance activity against Gram-positive pathogens (e.g., Staphylococcus aureus) .

Industrial and Material Science Applications

Corrosion Inhibition

Nitro- and chloro-substituted furans act as corrosion inhibitors for mild steel in acidic environments. The target compound’s planar structure facilitates adsorption onto metal surfaces, reducing oxidation rates .

Organic Semiconductor Development

Conjugated furan-carboxylic acids exhibit tunable band gaps (2.1–3.4 eV). Introducing electron-withdrawing nitro groups could lower the LUMO energy, enhancing n-type semiconductor properties .

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